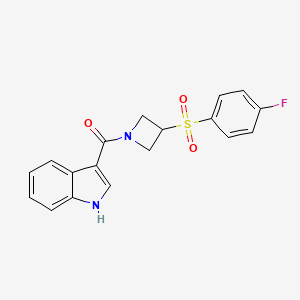

(3-((4-氟苯基)磺酰)氮杂环丁-1-基)(1H-吲哚-3-基)甲酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

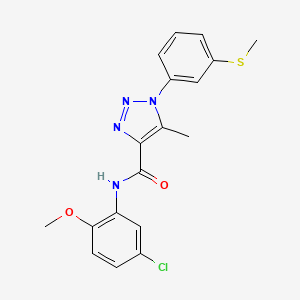

(3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)(1H-indol-3-yl)methanone is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound has been synthesized using different methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, and advantages and limitations in laboratory experiments.

科学研究应用

合成和生物学潜力

创新的合成方法: 从阿普米司他二聚体衍生的取代的氮杂环丁酮的合成突出了氮杂环丁酮骨架的兴趣,因为它们的生物学和药理学效力。氮杂环丁酮,特别是那些含有磺酰胺环的氮杂环丁酮,在药物化学中很重要,表明类似化合物在药物设计和发现中具有潜在应用 (Jagannadham 等,2019).

胆固醇吸收抑制剂: 发现旨在抑制胆固醇吸收的特定氮杂环丁酮化合物表明它们在治疗高胆固醇血症中具有潜在应用。在氮杂环丁酮结构中策略性地放置羟基和氟原子等官能团对于增强活性并阻断有害的代谢氧化至关重要 (Rosenblum 等,1998).

材料科学应用

- 燃料电池的聚合物材料: 研究用于燃料电池中质子交换膜的具有磺化侧链的梳状聚(芳醚砜)表明,氟化化合物及其衍生物可以在开发具有高质子电导率的材料中发挥作用。该应用与能量转换技术尤为相关 (Kim 等,2008).

化学合成和改性

- 实现新型荧光团: 通过迭代亲核芳香取代合成氟化荧光团证明了氟化化合物在增强光稳定性和改善荧光团光谱性质方面的效用。这个过程涉及创建六氟苯甲酮及其衍生物,突出了氟化在开发用于光谱和成像应用的新型材料中的作用 (Woydziak 等,2012).

作用机制

Target of Action

The primary target of the compound (3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)(1H-indol-3-yl)methanone is the enzyme monoacylglycerol lipase (MAGL) . This enzyme is responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG) into arachidonic acid and glycerol .

Mode of Action

The compound (3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)(1H-indol-3-yl)methanone inhibits MAGL in a competitive mode with respect to the 2-AG substrate . This inhibition leads to an elevation of 2-AG levels, the most abundant endogenous agonist of the cannabinoid receptors (CBs) CB1 and CB2 .

Biochemical Pathways

By inhibiting MAGL and elevating 2-AG levels, (3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)(1H-indol-3-yl)methanone indirectly leads to CB1 occupancy . Activation of these receptors has demonstrated beneficial effects on mood, appetite, pain, and inflammation .

Pharmacokinetics

The compound’s ability to bind to magl in a time- and dose-dependent manner suggests that it may have favorable pharmacokinetic properties .

Result of Action

The molecular and cellular effects of (3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)(1H-indol-3-yl)methanone’s action include the elevation of 2-AG and norepinephrine levels . In vivo, the compound exhibited antinociceptive efficacy in both the rat complete Freund’s adjuvant–induced radiant heat hypersensitivity and chronic constriction injury–induced cold hypersensitivity models of inflammatory and neuropathic pain .

Action Environment

The compound’s ability to bind to magl in a time- and dose-dependent manner suggests that its action may be influenced by factors such as the concentration of the compound and the duration of exposure .

属性

IUPAC Name |

[3-(4-fluorophenyl)sulfonylazetidin-1-yl]-(1H-indol-3-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15FN2O3S/c19-12-5-7-13(8-6-12)25(23,24)14-10-21(11-14)18(22)16-9-20-17-4-2-1-3-15(16)17/h1-9,14,20H,10-11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXPGTUMIRUTGAH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)C2=CNC3=CC=CC=C32)S(=O)(=O)C4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15FN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(3-Isopropoxyphenyl)-6,7-dimethyl-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/no-structure.png)

![2-((4-(furan-2-ylmethyl)-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)-N-(4-methylbenzyl)acetamide](/img/structure/B2727728.png)

![3-benzyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2727730.png)

![N-(3,4-dimethoxyphenyl)-2-(7-(4-ethylbenzoyl)-8-oxo-[1,3]dioxolo[4,5-g]quinolin-5(8H)-yl)acetamide](/img/structure/B2727733.png)

![4-(3-chloro-4-methylphenyl)-5-[(4-methoxyphenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2727734.png)

![2-[(8-chloro-6-methyl-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl)thio]-N-(4-methoxyphenyl)acetamide](/img/structure/B2727735.png)

![1-[(4-tert-butylphenyl)methyl]-3-(2-fluorophenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2727736.png)